molecular formula C19H25N5O3 B4522357 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Cat. No.: B4522357
M. Wt: 371.4 g/mol
InChI Key: NNXWVZKBJCIRFK-UHFFFAOYSA-N
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Description

The compound "(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone" features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a methanone group to a cyclohexyl-tetrazole substituent. The isoquinoline moiety is a privileged scaffold in medicinal chemistry, known for its role in alkaloid-derived therapeutics . The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the cyclohexyl group may influence lipophilicity and conformational flexibility .

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-26-16-10-14-6-9-23(12-15(14)11-17(16)27-2)18(25)19(7-4-3-5-8-19)24-13-20-21-22-24/h10-11,13H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXWVZKBJCIRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3(CCCCC3)N4C=NN=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of the Isoquinoline and Tetrazole Moieties: The final step involves coupling the isoquinoline and tetrazole moieties through a cyclohexyl linker, which can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the isoquinoline ring, converting it to a tetrahydroisoquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the isoquinoline and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline and tetrazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes, which could lead to the development of new drugs.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structural analogs vary primarily in the substituents attached to the methanone group. Key examples include:

  • 1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one (): This analog replaces the tetrazole-cyclohexyl group with a phenyl and dimethylpropane moiety.
  • 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] (): A dimeric structure with two isoquinoline units bridged by a phenyl group.
  • isoquinoline) alter electronic properties and binding interactions .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight* Notable Properties
Target Compound Isoquinoline Cyclohexyl-tetrazole ~435.5 g/mol Enhanced metabolic stability
Analog () Isoquinoline Phenyl, dimethylpropane 514.79 g/mol Higher aromaticity, reduced solubility
Dimer () Bis-isoquinoline Phenyl bridge ~800–850 g/mol Aggregation-prone, rigid structure
Pyrazole-thiophene () Pyrazole-thiophene Cyano, amino groups ~300–350 g/mol Polar, suited for aqueous environments

*Calculated or inferred from available data.

Physicochemical Properties

  • Solubility : The tetrazole group in the target compound improves water solubility compared to phenyl-substituted analogs () but may still lag behind polar heterocycles like pyrazole-thiophene () .

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone , also known by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of 356.42 g/mol. The compound features a dihydroisoquinoline moiety and a tetrazole ring , which are significant for its biological interactions.

Antiviral Activity

Research has demonstrated that derivatives of isoquinoline compounds exhibit antiviral properties, particularly against HIV-1 reverse transcriptase (RT). For instance, related compounds have shown inhibition rates exceeding 50% at concentrations around 100 µM. Notably, certain analogues displayed IC50 values as low as 4.10 µM and 1.7 µM against HIV-1 RT, indicating strong antiviral potential .

Table 1: Inhibition Rates of Isoquinoline Derivatives Against HIV-1 RT

CompoundInhibition Rate (%)IC50 (µM)
8h74.824.10
8l72.581.7
5d52.46N/A
5f56.23N/A

Orexin Receptor Antagonism

The compound has been identified as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep and appetite, making this compound a candidate for addressing sleep disorders and metabolic diseases. The interaction with orexin receptors suggests potential therapeutic applications in conditions like insomnia and obesity.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that substituents on the phenyl ring significantly influence the biological activity. Electron-donating groups at the para position enhance potency against HIV-1 RT, while electron-withdrawing groups also show improved activity . This highlights the importance of molecular modifications in optimizing biological efficacy.

Case Studies

A notable study synthesized various derivatives of the dihydroisoquinoline framework to evaluate their pharmacological profiles. Among these, specific compounds demonstrated promising antiviral activities alongside favorable pharmacokinetic properties, suggesting their viability as lead compounds for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
Reactant of Route 2
Reactant of Route 2
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

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